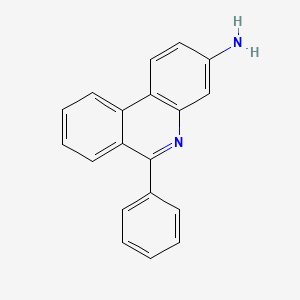

6-Phenylphenanthridin-3-amine

CAS No.: 62394-25-6

Cat. No.: VC19446825

Molecular Formula: C19H14N2

Molecular Weight: 270.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62394-25-6 |

|---|---|

| Molecular Formula | C19H14N2 |

| Molecular Weight | 270.3 g/mol |

| IUPAC Name | 6-phenylphenanthridin-3-amine |

| Standard InChI | InChI=1S/C19H14N2/c20-14-10-11-16-15-8-4-5-9-17(15)19(21-18(16)12-14)13-6-2-1-3-7-13/h1-12H,20H2 |

| Standard InChI Key | NDQLJKZPAIQXKX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)N)C4=CC=CC=C42 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Phenylphenanthridin-3-amine belongs to the phenanthridine family, a class of heterocyclic compounds featuring a planar, fused tricyclic system. Its molecular formula is C₁₉H₁₄N₂, with a molecular weight of 270.328 g/mol . The compound’s structure comprises:

-

A phenanthridine backbone (three fused benzene rings with one nitrogen atom).

-

A phenyl substituent at the 6-position.

-

An amine group (-NH₂) at the 3-position.

This substitution pattern introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 493.2 ± 35.0 °C at 760 mmHg |

| Flash Point | 284.1 ± 13.1 °C |

| LogP (Partition Coefficient) | 4.30 |

| Vapour Pressure | 0.0 ± 1.3 mmHg at 25°C |

| Refractive Index | 1.748 |

The high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems.

Synthetic Methodologies

Classical Cyclization Approaches

Phenanthridine derivatives are typically synthesized via cyclization reactions. For 6-phenylphenanthridin-3-amine, plausible routes include:

-

Pictet–Spengler Cyclization: Condensation of β-phenylethylamines with aldehydes, though this method often requires harsh conditions.

-

Palladium-Catalyzed Intramolecular C–H Arylation: A modern approach involving coupling of 2-halo-N-arylbenzamides to form the phenanthridine core .

Suzuki Coupling and SNAr Strategies

Recent advances leverage cross-coupling reactions to introduce substituents. For example:

-

Suzuki–Miyaura Coupling: Installation of the 6-phenyl group via reaction of a boronic acid with a bromophenanthridine precursor .

-

Intramolecular Nucleophilic Aromatic Substitution (SNAr): Cyclization of imine intermediates under thermal conditions, as demonstrated in related phenanthridinium syntheses .

Table 2: Representative Synthetic Routes for Analogues

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| 2-Fluoro-N-arylbenzamide | Pd(OAc)₂, K₂CO₃, DMF, 120°C | 65–78 |

| Benzophenone imine | TfOH, toluene, reflux | 82 |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s low aqueous solubility (inferred from logP = 4.30) necessitates organic solvents (e.g., DMSO, ethanol) for experimental handling. Stability studies are lacking, but its aromatic amine group may render it susceptible to oxidation under acidic or photolytic conditions.

Spectroscopic Characterization

-

UV-Vis: Absorption maxima expected near 300–350 nm due to π→π* transitions in the conjugated system.

-

Mass Spectrometry: Exact mass = 270.115692 Da , with fragmentation patterns dominated by loss of the phenyl group (m/z 193).

Biological Activity and Mechanistic Insights

Neuroprotective Effects

Multitarget phenanthridinones, such as 7-amino-phenanthridin-6-one derivatives, demonstrate neuroprotection by:

-

Chelating redox-active metals (Fe²⁺, Cu²⁺) implicated in oxidative stress .

-

Activating the Nrf2 pathway, upregulating antioxidant enzymes (e.g., catalase, SOD) .

Although 6-phenylphenanthridin-3-amine’s metal-chelating capacity remains untested, its amine group could facilitate similar interactions.

Fluorescent Probing Applications

Ethidium monoazide bromide, a phenanthridinium analog, is widely used as a DNA intercalator for viability staining . The amine group in 6-phenylphenanthridin-3-amine may enable covalent modification for targeted probes, though empirical validation is required.

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms.

-

Target Identification: Screen against kinase libraries to identify putative molecular targets.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.

-

Materials Science Applications: Explore use in organic semiconductors or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume